Ambrosin

Beschreibung

Ambrosin is a pseudoguaianolide sesquiterpene lactone (STL) primarily isolated from plants of the Ambrosia genus, such as Ambrosia maritima and Hymenoclea salsola. This compound has demonstrated significant biological activities, including potent NF-κB inhibition, anti-inflammatory, anticancer, and neuroprotective effects . Notably, its ability to cross the blood-brain barrier (BBB) and inhibit amyloidogenesis positions it as a promising candidate for Alzheimer’s disease (AD) therapeutics .

Eigenschaften

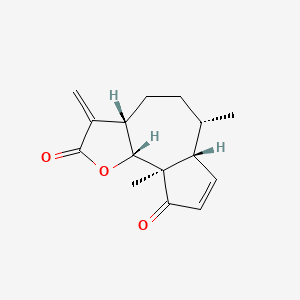

IUPAC Name |

6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(15)16/h6-8,10-11,13H,2,4-5H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXGCKRDLITNAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3(C1C=CC3=O)C)OC(=O)C2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871720 | |

| Record name | 6,9a-Dimethyl-3-methylidene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509-93-3 | |

| Record name | Ambrosin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ambrosin can be synthesized through regio- and stereo-selective modifications of damsin, another sesquiterpene lactone. The synthesis involves the Saegusa-Ito oxidation, where the silylenol ether of damsin is treated with palladium to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, particularly from species within the Ambrosia genus. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Ambrosin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the lactone ring, altering its biological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or altered biological activities. For example, amino-derivatives of this compound have been studied for their improved solubility and pharmacokinetic profiles .

Wissenschaftliche Forschungsanwendungen

Chemistry: Ambrosin serves as a valuable compound for studying the reactivity of sesquiterpene lactones and their derivatives.

Medicine: this compound has shown promise as a therapeutic agent for conditions such as Alzheimer’s disease and colitis due to its anti-inflammatory and neuroprotective properties

Industry: this compound’s anticancer properties make it a candidate for developing new anticancer drugs.

Wirkmechanismus

Ambrosin exerts its effects primarily through the inhibition of the nuclear factor kappa B (NF-κB) pathway. The α-methylene-γ-lactone moiety of this compound acts as a Michael acceptor, reacting with cysteine residues in the NF-κB p65 subunit. This prevents the interaction between NF-κB and DNA, thereby inhibiting the transcription of pro-inflammatory genes . Additionally, this compound modulates other signaling pathways, such as the toll-like receptor 4 and peroxisome proliferator-activated receptor gamma pathways, contributing to its anti-inflammatory and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pharmacokinetic and Structural Comparisons

Ambrosin’s structural and pharmacokinetic advantages over curcumin, a well-studied natural NF-κB inhibitor, are highlighted below:

This compound’s lower topological polar surface area (TPSA) and logP value enhance its BBB penetration and oral bioavailability compared to curcumin, which suffers from rapid metabolism and instability in the gastrointestinal tract .

Efficacy in Neuroprotection and AD Models

- NF-κB Inhibition: this compound and curcumin both suppress NF-κBp65 transcription, reducing downstream pro-inflammatory cytokines (TNF-α, IL-1β) and enzymes (COX-2, iNOS). However, this compound achieves comparable efficacy at 1/10th the dose of curcumin in LPS-induced AD mice .

- Amyloidogenesis : this compound reduces amyloid plaques (Aβ) by inhibiting BACE1, mirroring curcumin’s effects but with superior pharmacokinetics .

- Oxidative Stress: Both compounds mitigate nitrosative stress by lowering iNOS levels, though this compound’s nonpolar structure may enable more efficient neuronal uptake .

Anticancer Activity

This compound outperforms other STLs in selective cytotoxicity:

This compound induces apoptosis in drug-resistant breast cancer cells (MDA-MB-231) via mitochondrial depolarization and ROS generation, with minimal toxicity to normal breast cells . In contrast, damsin and neothis compound show narrower therapeutic windows .

Anti-inflammatory and Immunomodulatory Effects

- Comparison with Parthenolide: Both this compound and parthenolide (a feverfew-derived STL) inhibit NF-κB, but this compound’s superior BBB permeability makes it more viable for CNS disorders like AD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.